dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities . These compounds are known to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is known that similar compounds exhibit their antileishmanial and antimalarial activities by interacting with their respective targets . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Similar compounds are known to affect the life cycle ofLeishmania and Plasmodium species, thereby exhibiting their antileishmanial and antimalarial activities .
Pharmacokinetics
The molecular weight of this compound is 31730 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit superior antipromastigote activity . For instance, one of the compounds displayed an IC50 value of 0.018, which was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the strain of the target organism, the stage of the life cycle of the target organism, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methylbenzoyl chloride reacts with an appropriate triazole precursor in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the triazole derivative with dimethyl oxalate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less bioactive.
1-(4-Methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but without the dimethyl ester groups, affecting its solubility and reactivity.
Uniqueness
Dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the combination of the triazole ring, 4-methylphenyl group, and ester functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-9-4-6-10(7-5-9)11(19)8-18-13(15(21)23-3)12(16-17-18)14(20)22-2/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLYHIFTNYQJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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